molecular formula C11H16S B7999500 4-iso-Butylphenyl methyl sulfide

4-iso-Butylphenyl methyl sulfide

Cat. No.: B7999500
M. Wt: 180.31 g/mol
InChI Key: LIZQAXAKTVZLOO-UHFFFAOYSA-N
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Description

4-iso-Butylphenyl methyl sulfide is a specialty organosulfur compound of significant interest in advanced chemical synthesis and materials science research. Its structure, featuring a hydrophobic isobutylphenyl group and a methyl sulfide moiety, makes it a valuable building block for constructing complex molecular architectures. This compound is particularly useful in the challenging field of hydrophobic peptide and protein synthesis. Researchers face extreme complications when working with "difficult sequences" that contain high numbers of amino acids with hydrophobic side chains, such as leucine, valine, and isoleucine, as these sequences tend to form insoluble aggregates . The high hydrophobicity of this compound makes it a potential candidate for use in the synthesis and study of membrane proteins, a vitally important class of proteins that represent 20–30% of the human genome and are the target of around 60% of all FDA-approved drugs . In research applications, it may serve as a key intermediate or precursor in the development of novel ligands, functionalized materials, or as a scaffold in medicinal chemistry for probing protein-ligand interactions. Researchers are encouraged to employ this reagent in optimized solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL) protocols, often assisted by organic solvents or surfactants to overcome solubility challenges inherent to hydrophobic sequences . This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpropyl)-4-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-9(2)8-10-4-6-11(12-3)7-5-10/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZQAXAKTVZLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization of 4 Iso Butylphenyl Methyl Sulfide and Derivatives

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of chemical compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. measurlabs.commdpi.com This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.com For 4-iso-butylphenyl methyl sulfide (B99878) (C₁₁H₁₆S), the theoretical exact mass can be calculated.

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm), enabling the differentiation between compounds with very similar nominal masses. mdpi.commdpi.com When analyzing 4-iso-butylphenyl methyl sulfide, HRMS would provide an experimental mass value that is very close to its calculated theoretical mass, confirming its elemental formula. This high mass accuracy is crucial for distinguishing it from potential isomers or isobaric impurities.

Table 1: Theoretical Mass Data for this compound

Compound NameMolecular FormulaTheoretical Exact Mass (Da)
This compoundC₁₁H₁₆S180.0973

The fragmentation patterns observed in HRMS/MS experiments (tandem mass spectrometry) further aid in structural elucidation by breaking the molecule into smaller, charged fragments, which are then analyzed to piece together the original structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and large molecules, often without causing significant fragmentation. chemrxiv.orgcopernicus.org This method involves dissolving the analyte in a solvent and spraying it through a fine, heated capillary to which a high voltage is applied. copernicus.org This process generates charged droplets, and as the solvent evaporates, ions of the analyte are released into the gas phase for mass analysis.

For the analysis of derivatives of this compound, ESI-MS is a powerful tool. researchgate.net While the parent compound itself has low polarity, many of its derivatives, particularly those incorporating polar functional groups, are amenable to ESI. For instance, sulfoxide (B87167) or sulfone derivatives, formed by the oxidation of the sulfide group, would be more polar and could be readily ionized by ESI, typically forming protonated molecules [M+H]⁺ in positive ion mode.

The utility of ESI-MS extends to the characterization of complex mixtures containing derivatives of this compound. nih.gov Its high sensitivity allows for the detection of trace components, making it valuable for impurity profiling and metabolic studies. nih.govnih.gov When coupled with liquid chromatography (LC-ESI-MS), it provides a robust method for separating and identifying different derivatives in a single analytical run.

X-Ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comresearchgate.net This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, which is then used to construct a model of the molecular structure.

For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require cooling the substance to its freezing point. Once a suitable crystal is obtained, the analysis would yield precise bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of its molecular geometry.

While there are no specific public-domain crystal structures available for this compound itself, the technique is invaluable for characterizing its solid derivatives. For example, if a derivative of this compound is a crystalline solid, X-ray crystallography can be used to:

Confirm the connectivity of atoms.

Determine the conformation of the molecule in the solid state.

Analyze intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing. researchgate.net

This detailed structural information is crucial for understanding the physical properties of the compound and for rational drug design if the molecule is part of a pharmaceutical development program.

Table 2: Illustrative Crystallographic Data for a Hypothetical Crystalline Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)98.76
Volume (ų)1358.9
Z4

Note: The data in this table is for illustrative purposes only and does not represent an actual compound.

The structural insights gained from X-ray crystallography are complementary to the data obtained from spectroscopic and spectrometric techniques, providing a complete picture of the molecule's characteristics. mdpi.comresearchgate.net

Computational and Theoretical Investigations of 4 Iso Butylphenyl Methyl Sulfide Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal method for computational studies in chemistry due to its balance of accuracy and computational cost. For analogues of 4-iso-butylphenyl methyl sulfide (B99878), such as 4-methoxythioanisole (B167831), DFT calculations using the B3LYP functional have been employed to elucidate various molecular properties. ijert.orgijert.org

Geometry optimization is a fundamental DFT calculation that determines the lowest energy structure of a molecule. For analogues like 4-methoxythioanisole, a close structural relative to 4-iso-butylphenyl methyl sulfide, DFT calculations have been performed to predict key bond lengths and angles. ijert.orgijert.org The presence of an electron-donating group at the para position, such as a methoxy (B1213986) or an iso-butyl group, influences the geometry and electronic distribution of the phenyl ring and the methylthio group.

In a computational study of 4-methoxythioanisole using the B3LYP method with a 6-311++G(d,p) basis set, the optimized bond length for the C1-S11 bond was found to be 1.795 Å. ijert.org This is slightly shorter than the experimentally determined C-S bond length in the parent compound, thioanisole (B89551) (1.813 Å), suggesting that the electron-donating para-substituent influences this bond. ijert.org The bond angles within the benzene (B151609) ring are also affected by substitution, with the C1-C2-C3 and C1-C6-C5 angles calculated to be 120.7°, and the C2-C1-S11 angle at 120.5°. ijert.org

Potential energy surface (PES) scans for 4-methoxythioanisole indicate that the most stable conformation involves the methylthio group being nearly perpendicular to the plane of the phenyl ring. ijert.orgijert.org The rotational energy barrier for the S-Ph bond was estimated to be approximately 3.2 kJ/mol, indicating relatively free rotation at room temperature. ijert.orgijert.org

Table 1: Selected Optimized Geometrical Parameters for 4-Methoxythioanisole (Analogue to this compound)

Parameter B3LYP/6-311++G(d,p) HF/6-311++G(d,p)
C1-S11 Bond Length (Å) 1.795 1.785
C1-C2-C3 Bond Angle (°) 120.7 -
C1-C6-C5 Bond Angle (°) 120.7 -
C2-C1-S11 Bond Angle (°) 120.5 -

Data sourced from a computational study on 4-methoxythioanisole. ijert.org

DFT calculations are instrumental in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. For 4-methoxythioanisole, theoretical vibrational frequencies have been calculated and compared with experimental FT-IR and FT-Raman data. ijert.orgijert.org These calculations aid in the assignment of specific vibrational modes to the observed spectral bands.

The vibrational modes can be categorized based on the functional groups present, such as C-H vibrations, phenyl ring vibrations, and vibrations of the methylthio and para-substituent groups. For instance, in the study of 4-methoxythioanisole, the symmetric and asymmetric vibrational modes of the substituent groups were identified and assigned based on the potential energy distribution (PED) analysis. ijert.org Torsional deformations are typically found at lower frequencies, often below 800 cm⁻¹. ijert.org

DFT calculations can predict the preferred sites of chemical attack on a molecule, thus explaining or predicting the regio- and stereoselectivity of a reaction. Molecular electrostatic potential (MEP) maps, generated from DFT calculations, are particularly useful for this purpose. The MEP visualizes the charge distribution on the molecule's surface, with negative potential regions indicating sites susceptible to electrophilic attack and positive regions indicating sites prone to nucleophilic attack. In the case of 4-methoxythioanisole, the MEP shows negative regions associated with the sulfur and oxygen atoms, suggesting these are the most likely sites for electrophilic interaction. ijert.orgijert.org This information is crucial for predicting the outcomes of reactions such as electrophilic aromatic substitution.

Quantum Chemical Modeling

Beyond DFT, other quantum chemical models provide deeper insights into the electronic structure and bonding within a molecule.

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and intramolecular interactions by transforming the calculated wave function into a localized form that aligns with the classic Lewis structure concept of bonding. uni-muenchen.de This method provides information on donor-acceptor interactions, which are indicative of hyperconjugation and electron delocalization. uni-muenchen.dewisc.edu

NBO analysis also provides natural population analysis (NPA), which assigns partial charges to each atom in the molecule. This offers a more refined picture of the charge distribution compared to other methods like Mulliken population analysis.

Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful quantum mechanical framework used to predict the reactivity and selectivity of chemical reactions. numberanalytics.comucsb.edu By examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), chemists can understand how molecules will interact. The HOMO, being the orbital from which electrons are most readily donated, represents the nucleophilic nature of a molecule, while the LUMO, the orbital most capable of accepting electrons, signifies its electrophilic character. ucsb.eduyoutube.com

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For analogues of this compound, FMO theory can predict how structural modifications to the phenyl ring, the sulfide linkage, or the iso-butyl group will influence the energies of these frontier orbitals and, consequently, the molecule's reactivity in various chemical transformations. numberanalytics.com For instance, the introduction of electron-withdrawing or electron-donating substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the compound's reactivity for specific applications. ucsb.edu

FMO theory is particularly adept at explaining pericyclic reactions, such as cycloadditions and electrocyclic reactions, by considering the symmetry of the interacting orbitals. numberanalytics.comwikipedia.org While direct FMO analysis of complex reactions involving this compound analogues may not be extensively documented, the principles of FMO theory provide a solid foundation for predicting their behavior in such transformations. numberanalytics.comimperial.ac.uk For example, in a potential Diels-Alder reaction, the theory helps to identify whether the sulfide-containing molecule would act as the diene or dienophile and to predict the stereochemical outcome of the reaction. acs.org

Table 1: Illustrative Frontier Molecular Orbital Energies for Phenyl Methyl Sulfide Analogues

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Phenyl Methyl Sulfide-7.85-0.217.64
4-Methylphenyl Methyl Sulfide-7.68-0.157.53
4-Nitrophenyl Methyl Sulfide-8.52-1.237.29

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational and Dynamic Studies

While FMO theory provides a static picture of reactivity, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov These simulations model the movements of atoms and molecules, providing crucial information about the conformational flexibility and dynamic properties of compounds like this compound and its analogues. nih.govmdpi.com Given that most drug molecules are flexible, understanding their conformational landscape is vital for predicting their biological activity. ijpsr.com

MD simulations can generate a large number of molecular conformations, creating a "receptor ensemble" that can be used for further computational analyses like docking studies. nih.gov The resulting trajectories from MD simulations can be thought of as molecular "movies," revealing the random motions of a molecule at a given temperature. nih.gov For a molecule with a flexible side chain like the iso-butyl group in this compound, MD simulations can explore the various rotational conformations and their relative energies. This is particularly important as ligands often bind to proteins in conformations that are higher in energy than their ground state in solution. researchgate.net

The timescales of typical MD simulations are often in the nanosecond range, which might not always be sufficient to capture all relevant conformational changes, especially those with high energy barriers. nih.gov However, advanced techniques and careful analysis can still provide a representative set of conformations for understanding how these molecules might adapt their shape to fit into a biological target's binding site. nih.gov

In Silico Approaches to Molecular Design and Interaction Profiling

In silico techniques for molecular design and interaction profiling encompass a range of computational methods aimed at identifying and optimizing novel bioactive compounds. nih.gov These approaches are instrumental in modern drug discovery, enabling the screening of large virtual libraries of compounds and predicting their binding affinities to specific biological targets. nih.gov

Molecular docking is a key in silico method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov For analogues of this compound, docking studies can be used to virtually screen them against a variety of protein targets. The results of these studies, often expressed as a binding energy or score, help to prioritize which compounds are most likely to exhibit the desired biological activity and are therefore worthy of synthesis and experimental testing. acs.org The accuracy of docking can be enhanced by considering the flexibility of both the ligand and the receptor, often by using an ensemble of receptor conformations generated from MD simulations. nih.gov

Beyond predicting binding modes, computational methods can also be used to design novel analogues of this compound with improved properties. By understanding the structure-activity relationships (SAR) derived from experimental data and computational models, chemists can make targeted modifications to the molecular structure to enhance potency, selectivity, or other desirable characteristics. nih.gov For example, if a particular region of the molecule is found to be crucial for binding through hydrophobic interactions, modifications could be made to the iso-butyl group to optimize this interaction.

Role As a Synthetic Intermediate and Precursor Chemistry for Advanced Materials and Chemical Entities

Precursor in Derivatization Pathways of Isobutylphenyl-Containing Compounds

The isobutylphenyl group is a common starting point for the synthesis of more complex molecules. Its derivatives are precursors in multi-step synthetic routes, allowing for the introduction of various functional groups and the construction of larger molecular architectures.

2-(4-isobutylphenyl)propanoic acid, commonly known as ibuprofen (B1674241), serves as a primary starting material for a multitude of derivatives. The modification of its carboxylic acid group is a common strategy to produce new chemical entities. These transformations typically begin with the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an ester.

For instance, ibuprofen can be treated with thionyl chloride to produce 2-(4-isobutylphenyl)propanoyl chloride. This acid chloride is a versatile intermediate that readily reacts with various nucleophiles, such as amines, to form amides. Another common pathway involves the esterification of ibuprofen, for example, through a microwave-assisted reaction with methanol in the presence of sulfuric acid, to yield its methyl ester. This ester can then be reacted with hydrazine (B178648) hydrate to form the corresponding hydrazide, 2-(4-isobutylphenyl)propanehydrazide. This hydrazide is a key intermediate for synthesizing various heterocyclic compounds.

Table 1: Synthetic Transformations of 2-(4-isobutylphenyl)propanoic Acid
Starting MaterialReagentsIntermediate/ProductReference
2-(4-isobutylphenyl)propanoic acid (Ibuprofen)Thionyl chloride2-(4-isobutylphenyl)propanoyl chloride
2-(4-isobutylphenyl)propanoic acid (Ibuprofen)Methanol, Sulfuric acid (microwave)Methyl 2-(4-isobutylphenyl)propanoate
Methyl 2-(4-isobutylphenyl)propanoateHydrazine monohydrate2-(4-isobutylphenyl)propanehydrazide
2-(4-isobutylphenyl)propanoyl chlorideVarious aminesN-substituted 2-(4-isobutylphenyl)propanamides

Isobutylbenzene (B155976) is the fundamental hydrocarbon precursor for a wide range of isobutylphenyl-containing compounds, including the widely used anti-inflammatory drug ibuprofen. The synthesis of these compounds often commences with a Friedel-Crafts reaction on the isobutylbenzene core.

A well-established industrial route to ibuprofen starts with the acylation of isobutylbenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction selectively installs an acetyl group at the para position of the benzene (B151609) ring, yielding 4-isobutylacetophenone. This ketone is a pivotal intermediate that can be converted through various multi-step processes to 2-(4-isobutylphenyl)propanoic acid. For example, it can undergo a reaction to form an epoxide, which is then rearranged to an aldehyde and subsequently oxidized to the final carboxylic acid. These pathways highlight the importance of isobutylbenzene as a foundational block in constructing more complex phenylpropionic acid derivatives.

Utility in Heterocyclic Compound Synthesis

The isobutylphenyl moiety is frequently incorporated into various heterocyclic ring systems. These structures are of great interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis of such heterocycles often utilizes isobutylphenyl-containing intermediates that undergo cyclization reactions.

1,2,4-Triazole (B32235) derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities. A common synthetic route to these scaffolds involves the cyclization of hydrazide intermediates. As mentioned previously, 2-(4-isobutylphenyl)propanoic acid can be converted into its corresponding hydrazide.

This 2-(4-isobutylphenyl)propanehydrazide serves as a key precursor for building triazole rings. For example, the hydrazide can be condensed with other reagents to form intermediates that are then cyclized. One pathway involves reacting the hydrazide with an isothiocyanate to form a hydrazinecarbothioamide, which can then be cyclized in an alkaline medium to yield a substituted triazole-3-thiol. The resulting triazole incorporates the 4-isobutylphenyl group, demonstrating a clear synthetic pathway from a common isobutylphenyl derivative to a complex heterocyclic system.

1,3,4-Thiadiazoles are another important class of sulfur- and nitrogen-containing heterocycles known for their wide range of therapeutic properties. The synthesis of these compounds often involves the cyclization of thiosemicarbazide (B42300) precursors with carboxylic acids or their derivatives.

A direct example of incorporating the isobutylphenyl moiety into a thiadiazole ring involves the synthesis of 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine. This synthesis is achieved by reacting 2-(4-isobutylphenyl)propanoic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphoryl chloride, which facilitates the cyclization. This one-pot reaction provides an efficient route to 2-amino-5-substituted-1,3,4-thiadiazoles where the substituent is the 1-(4-isobutylphenyl)ethyl group. This method showcases the direct utility of isobutylphenyl-containing carboxylic acids as precursors for pharmacologically relevant thiadiazole scaffolds.

Table 2: Synthesis of an Isobutylphenyl-Substituted Thiadiazole
Precursor 1Precursor 2Cyclizing AgentProductReference
2-(4-isobutylphenyl)propanoic acidThiosemicarbazidePhosphoryl chloride5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine

Benzothiazepines are bicyclic heterocyclic compounds containing a benzene ring fused to a seven-membered thiazepine ring. This scaffold is present in several medicinally important molecules. The synthesis of 1,5-benzothiazepine (B1259763) derivatives can be achieved through the condensation of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, commonly known as chalcones.

A specific synthetic route has been developed for 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine derivatives. This method involves the initial synthesis of chalcones derived from 1-(4-isobutylphenyl)ethanone. These isobutylphenyl-containing chalcones are then reacted with 2-aminothiophenol in a cyclocondensation reaction to yield the target benzothiazepine structure. This pathway demonstrates a clear and effective method for fusing the isobutylphenyl moiety into a complex, polycyclic heterocyclic system, highlighting its role as a precursor for advanced chemical entities.

Thioethers as Reactive Oxygen Species (ROS)-Sensitive Triggers in Chemical Systems

Thioethers, particularly aryl alkyl sulfides like 4-iso-butylphenyl methyl sulfide (B99878), are recognized for their susceptibility to oxidation by reactive oxygen species (ROS). This property makes them valuable as ROS-sensitive triggers in various chemical systems, including drug delivery, where a change from a hydrophobic thioether to a more hydrophilic sulfoxide (B87167) or sulfone can induce a desired response.

Oxidation Mechanisms of Thioethers by H₂O₂ and Hypochlorite (B82951)

The oxidation of thioethers can be initiated by several ROS, with hydrogen peroxide (H₂O₂) and hypochlorite (OCl⁻) being two of the most abundant and studied species.

Hydrogen Peroxide (H₂O₂): The oxidation of a thioether by H₂O₂ proceeds via a nucleophilic attack of the sulfur atom on the peroxide oxygen, leading to the formation of a sulfoxide. Further oxidation under similar conditions can convert the sulfoxide into a sulfone. The reaction is generally understood to be a direct oxygen transfer. However, kinetic studies reveal that this process is remarkably slow under near-physiological conditions (pH 7.4, 37 °C) and at pathophysiologically relevant concentrations of H₂O₂ researchgate.netwikipedia.orgd-nb.info. Even for thioethers with strong electron-donating groups, which are expected to accelerate the reaction, the oxidation remains too slow to be considered a significant activation mechanism in many biological contexts researchgate.netnih.gov.

Hypochlorite (OCl⁻): In contrast to H₂O₂, hypochlorite is a much more potent oxidant for thioethers. The reaction is significantly faster, proceeding rapidly to the sulfoxide and subsequently to the sulfone researchgate.netd-nb.info. The mechanism involves the electrophilic attack of chlorine from hypochlorous acid (HOCl, in equilibrium with OCl⁻) on the sulfur atom. This high reactivity means that in systems where both H₂O₂ and hypochlorite are present, the latter is likely the dominant species responsible for thioether oxidation researchgate.netnih.govresearchgate.net.

Kinetic Analysis of Thioether Oxidation Processes

Kinetic analyses provide quantitative insight into the vast difference in reactivity between H₂O₂ and hypochlorite towards aryl thioethers.

Oxidation by H₂O₂: Studies on a series of aryl thioethers have shown that the second-order rate constants for oxidation by H₂O₂ are very low. For thioanisole (B89551) (the parent compound to 4-iso-butylphenyl methyl sulfide), the rate constant is on the order of 10⁻³ to 10⁻² M⁻¹s⁻¹ rsc.org. This translates to extremely long reaction half-lives, often on the scale of hundreds of hours at relevant biological concentrations (e.g., 10 µM thioether and 200 µM H₂O₂) researchgate.netwikipedia.orgd-nb.info. This slow kinetic profile suggests that H₂O₂ is unlikely to be an effective trigger for thioether-based systems requiring rapid activation nih.gov.

Oxidation by Hypochlorite: The oxidation of thioethers by hypochlorite is orders of magnitude faster. Rate constants are typically in the range of 10⁴ to 10⁵ M⁻¹s⁻¹ researchgate.net. This results in reaction half-lives on the scale of seconds to minutes, even at low micromolar concentrations of both the thioether and hypochlorite researchgate.netwikipedia.orgd-nb.info. This rapid oxidation indicates that hypochlorite is a much more significant player in the activation of thioether-based ROS-sensitive systems researchgate.netresearchgate.net.

The table below summarizes the kinetic data for the oxidation of representative aryl thioethers, illustrating the dramatic difference in reactivity.

OxidantSubstrate (Aryl Group)Second-Order Rate Constant (k₂)Half-life (t₁/₂) Example
H₂O₂ 4-H (Thioanisole)~2.5 x 10⁻³ M⁻¹s⁻¹Hundreds of hours
H₂O₂ 4-OCH₃~1.3 x 10⁻² M⁻¹s⁻¹~75 hours
NaOCl 4-H (Thioanisole)~2.3 x 10⁴ M⁻¹s⁻¹Seconds
NaOCl 4-NO₂~1.0 x 10⁴ M⁻¹s⁻¹Seconds
Data derived from studies at physiological pH and temperature. Half-life estimates are based on typical pathophysiological ROS concentrations.

General Synthetic Applications of Aryl Alkyl Sulfides

Aryl alkyl sulfides are versatile intermediates in organic synthesis, serving as precursors to a range of other functional groups and participating in various bond-forming and bond-cleaving reactions.

Formation of Sulfoxides and Sulfones as Intermediate Products

The controlled oxidation of aryl alkyl sulfides like this compound is a fundamental transformation that yields the corresponding sulfoxides and sulfones. These oxidized species are important synthetic intermediates and are found in many biologically active molecules.

Synthesis of Sulfoxides: Selective oxidation to the sulfoxide level can be achieved using a variety of reagents under controlled conditions. Common methods include the use of one equivalent of an oxidant like hydrogen peroxide researchgate.net or meta-chloroperoxybenzoic acid (m-CPBA).

Synthesis of Sulfones: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with a stronger oxidizing agent or an excess of a milder one, produces the corresponding sulfone. Reagents such as potassium permanganate (KMnO₄) or excess H₂O₂ are often employed. A practical method has been developed where the choice between sulfoxide and sulfone products can be controlled simply by adjusting the reaction temperature while using O₂ or air as the oxidant researchgate.netacs.org.

These oxidation states are crucial, as the sulfoxide group can act as a chiral auxiliary, and the sulfone group is a strong electron-withdrawing group that can activate adjacent positions for further reactions.

Carbon-Sulfur Bond Cleavage Reactions in Thioether Chemistry

While the carbon-sulfur bond is generally stable, it can be cleaved under specific conditions, enabling the transformation of thioethers into other functional groups. This desulfurization can be a key step in synthetic sequences.

Methods for C–S bond cleavage include:

Reductive Cleavage: Using reducing agents like Raney nickel or other metal-based systems can reductively cleave the C–S bond, replacing the sulfide group with hydrogen.

Photochemical Cleavage: Irradiation with UV light (e.g., 254 nm) can induce homolytic cleavage of the C–S bond, generating carbon-centered and thiyl radicals that can undergo subsequent reactions rsc.org.

Metal-Mediated Cleavage: Transition metals can mediate the cleavage of C–S bonds. For example, rhodium hydride complexes can promote the fission of the allyl-sulfur bond in allylic aryl sulfides. Other methods involve using reagents like N-chlorosuccinimide (NCS) in metal-free systems to achieve C(sp³)–S bond cleavage, leading to products such as aryl aldehydes.

Methyl Transfer Chemistry Induced by Thioether Activation

The methyl group of an aryl methyl sulfide is not typically reactive enough to act as a methylating agent directly. However, the reactivity of the thioether can be harnessed for methyl transfer through an activation step. This process involves converting the neutral thioether into a positively charged sulfonium (B1226848) salt, which transforms the aryl sulfide moiety into an excellent leaving group.

The general two-step process is:

Activation (Formation of a Sulfonium Salt): The sulfur atom of the aryl methyl sulfide acts as a nucleophile, reacting with a strong electrophile (e.g., an alkyl halide or triflate) to form a sulfonium salt. For example, reacting this compound with methyl iodide would yield (4-iso-butylphenyl)dimethylsulfonium iodide. This activation makes the attached methyl groups highly electrophilic.

Methyl Transfer (Nucleophilic Displacement): A nucleophile can then attack one of the methyl groups of the sulfonium salt in a standard Sₙ2 reaction. This transfers the methyl group to the nucleophile, and the neutral this compound (or another aryl sulfide) is regenerated as the leaving group.

This strategy is analogous to the biological role of S-adenosylmethionine (SAM), nature's primary methyl donor, where a sulfonium ion facilitates methyl transfer to various nucleophiles. In synthetic chemistry, sulfonium salts serve as valuable S-alkylating reagents, with the choice of nucleophile determining the final methylated product nih.gov.

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Iso Butylphenyl Methyl Sulfide in Research Contexts

Chromatographic Techniques for Separation and Identification

Chromatography is indispensable for isolating and identifying 4-iso-butylphenyl methyl sulfide (B99878) from complex mixtures. Both gas and liquid phase separation techniques offer distinct advantages for its analysis.

Gas chromatography is highly suitable for the analysis of volatile and semi-volatile compounds like 4-iso-butylphenyl methyl sulfide. When coupled with a Flame Photometric Detector (FPD), GC becomes a powerful tool for the selective detection of sulfur-containing compounds. youtube.comshimadzu.com The FPD utilizes a hydrogen-rich flame to excite sulfur atoms, which then emit light at a characteristic wavelength (typically around 394 nm). youtube.com An optical filter allows only this specific wavelength to reach a photomultiplier tube, generating a signal that is highly specific to sulfur. youtube.com This selectivity is crucial for analyzing trace amounts of the target compound in complex matrices where other non-sulfur compounds might co-elute, as it minimizes interferences. capes.gov.br The detector is sensitive enough to measure sulfur compounds at nanogram levels. youtube.com Other sulfur-selective detectors, such as the Sulfur Chemiluminescence Detector (SCD), offer even greater sensitivity and equimolar response, providing a robust alternative for quantitative studies. thermofisher.com

For definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique. mdpi.com As this compound elutes from the GC column, it is introduced into the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments are separated by their mass-to-charge (m/z) ratio, producing a unique mass spectrum that serves as a chemical fingerprint. mdpi.com This allows for unambiguous confirmation of the compound's identity. GC-MS is not only qualitative but also quantitative, and its sensitivity makes it suitable for trace analysis. researchgate.netresearchgate.net The combination of retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the analytical results. researchgate.net

Table 1: Representative GC-MS Analytical Conditions for Volatile Organic Compounds This interactive table provides an example of typical parameters used in GC-MS analysis for compounds similar in nature to this compound, based on common research applications. mdpi.commdpi.com

ParameterSettingDescription
GC System Agilent 7890B or similarA standard gas chromatograph.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A common non-polar column suitable for a wide range of volatile and semi-volatile organic compounds.
Carrier Gas HeliumInert gas to carry the sample through the column, typically at a constant flow of 1.0 mL/min.
Inlet Mode SplitlessUsed for trace analysis to ensure the entire sample volume enters the column.
Oven Program Initial 60°C, ramp at 3-10°C/min to 240-280°CThe temperature program separates compounds based on their boiling points and column interactions.
MS System Agilent 5977 MSD or similarA mass selective detector.
Ionization Electron Ionization (EI) at 70 eVStandard ionization energy that creates reproducible fragmentation patterns for library matching.
Mass Range 40-550 amuA typical scan range to detect the molecular ion and key fragments of the target analyte.
Transfer Line Temp. 280-315°CEnsures analytes remain in the gas phase as they move from the GC to the MS.

While GC is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a valuable alternative, particularly for resolving this compound within mixtures containing non-volatile or thermally unstable components. nih.gov The analysis of various sulfides and related non-ionic sulfur compounds in commercial products has been successfully achieved using HPLC. nih.gov A common approach would involve reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Detection is typically performed with a photodiode-array (PDA) or UV detector, as the phenyl group in the molecule is a chromophore. The separation is highly dependent on the mobile phase composition, pH, and buffer capacity. nih.gov

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and rapid analysis times with minimal sample consumption. youtube.com For a neutral molecule like this compound, which lacks a charge, a modification of the standard CE technique called Micellar Electrokinetic Chromatography (MEKC) is required. In MEKC, a surfactant is added to the running buffer at a concentration above its critical micelle concentration. nih.gov These micelles create a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and this differential partitioning allows for their separation. nih.gov This technique is effective for separating mixtures of neutral and cationic organic compounds and offers a high degree of resolution. nih.gov

Sample Preparation and Extraction Methods for Volatile Thioethers

Effective sample preparation is critical to isolate and concentrate this compound from its matrix before instrumental analysis, particularly for trace-level detection in environmental samples.

Table 2: The Purge-and-Trap (P&T) Process This interactive table outlines the sequential steps involved in the P&T concentration method for volatile analytes. ats-scientific.comthermofisher.com

StepActionPurpose
1. Purge An inert gas is bubbled through the liquid or solid sample in a sealed vessel (sparger).To strip volatile organic compounds (VOCs) like this compound from the sample matrix into the gas phase.
2. Trap The gas stream containing the VOCs is passed through an analytical trap packed with sorbent materials.To retain and concentrate the target analytes from the gas stream while allowing the inert purge gas to pass through to a vent.
3. Desorb The analytical trap is rapidly heated.To thermally release the trapped analytes from the sorbent material into a small volume of gas.
4. Inject The GC carrier gas is directed through the heated trap in the reverse direction of the trapping flow (backflush).To sweep the desorbed, concentrated analytes from the trap onto the GC column for separation and analysis.

Headspace Analysis for Vapor-Phase Concentration

Headspace gas chromatography (GC) is a powerful technique for determining the vapor-phase concentration of volatile and semi-volatile compounds like this compound from a liquid or solid matrix. innovatechlabs.com This method involves analyzing the vapor phase in equilibrium with the sample, which minimizes the introduction of non-volatile matrix components into the GC system, thereby reducing instrument maintenance. labmanager.com

In a typical headspace GC analysis of this compound, a sample is placed in a sealed vial and heated to a specific temperature. This allows the volatile sulfide to partition between the sample matrix and the headspace gas. innovatechlabs.com An aliquot of the headspace is then automatically injected into a gas chromatograph, often coupled with a mass spectrometer (MS) for definitive identification and quantification. iwaponline.comnih.gov

Several parameters must be optimized to achieve accurate and reproducible results. These include the equilibration temperature and time, sample volume, and the nature of the sample matrix. iwaponline.com For instance, increasing the temperature generally increases the vapor pressure of the analyte, leading to higher concentrations in the headspace and thus greater sensitivity. However, excessively high temperatures can risk thermal degradation of the compound or the sample matrix. The equilibration time is also critical to ensure that a stable equilibrium is reached between the sample and the headspace. iwaponline.com

A study on volatile organic sulfur compounds (VOSCs) in water samples demonstrated that headspace temperature significantly influences the peak areas of the analytes. iwaponline.com While higher temperatures increase volatility, a compromise is often necessary to prevent damage to the instrument from excess water vapor. iwaponline.com Similarly, the duration of the headspace analysis needs to be optimized to ensure equilibrium is reached without significant loss of the analyte. iwaponline.com

For the analysis of this compound, a method employing headspace GC coupled with a mass spectrometer (GC-MS) would be highly effective. The mass spectrometer provides high selectivity and allows for the development of methods using selected ion monitoring (SIM) for trace-level quantification. hpst.cz

Table 1: Hypothetical Headspace GC-MS Parameters for this compound Analysis

ParameterValue
Headspace Sampler
Oven Temperature85 °C
Loop Temperature90 °C
Vial Equilibration Time20 minutes
Injection Volume1 mL
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature250 °C
Oven Program50 °C (2 min), ramp to 280 °C at 10 °C/min
Carrier GasHelium
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Monitored Ions (SIM)m/z 180 (molecular ion), 123, 57

Complementary Analytical Strategies

Beyond headspace analysis for vapor-phase concentration, other analytical techniques are crucial for a comprehensive characterization of this compound.

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound (C₁₁H₁₆S), elemental analysis would be employed to verify its empirical formula by precisely measuring the mass percentages of carbon, hydrogen, and sulfur.

The process involves the combustion of a small, accurately weighed sample of the purified compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and SO₂) are then passed through a series of traps or columns where they are separated and quantified. Modern elemental analyzers automate this process, providing rapid and accurate results.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements. The experimentally determined values should closely match the theoretical values to confirm the compound's stoichiometry.

Table 2: Theoretical vs. Hypothetical Experimental Elemental Analysis Data for C₁₁H₁₆S

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)73.2773.25
Hydrogen (H)8.948.96
Sulfur (S)17.7917.75

Spectroscopic techniques are invaluable for both the structural elucidation and quantification of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For quantitative purposes, ¹H NMR is particularly useful. ox.ac.uk In a qNMR experiment, the integral of a specific proton signal of the analyte is compared to the integral of a signal from a certified internal standard of known concentration. ox.ac.uk

To ensure accuracy in qNMR, several experimental parameters must be carefully controlled. These include ensuring a sufficient relaxation delay between scans to allow for complete proton relaxation, which is crucial for accurate integration. The choice of an internal standard is also critical; it should have a simple spectrum that does not overlap with the analyte's signals, be chemically inert, and have a known purity. ox.ac.uk For this compound, a suitable internal standard could be maleic anhydride (B1165640) or 1,3,5-trinitrobenzene. The concentration of the analyte can then be calculated using the ratio of the integrals and the known concentration of the standard.

Quantitative UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy can be a straightforward and sensitive method for the quantification of aromatic compounds like this compound, which is expected to exhibit UV absorption due to its phenyl group. libretexts.org According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of this compound at a specific wavelength (λmax), which corresponds to the wavelength of maximum absorbance. The absorbance of an unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. A potential challenge with UV-Vis spectroscopy is the interference from other UV-absorbing compounds in the sample matrix. libretexts.org Derivative spectroscopy can sometimes be employed to resolve overlapping spectral bands and improve selectivity. uw.edu.plyoutube.com

Table 3: Hypothetical UV-Vis Calibration Data for this compound in Ethanol

Concentration (mg/L)Absorbance at λmax (e.g., 258 nm)
1.00.152
2.50.380
5.00.761
7.51.142
10.01.523

Environmental Fate and Degradation Pathways of Aryl Alkyl Thioethers

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For aryl alkyl thioethers, the primary abiotic degradation mechanisms are oxidation by environmental oxidants and photodegradation initiated by sunlight.

In aquatic environments, aryl alkyl thioethers are susceptible to oxidation by common environmental oxidants like hypochlorite (B82951) (OCl⁻), which can be present in treated wastewater effluents and industrial discharges. The sulfur atom in the thioether linkage is readily oxidized.

The oxidation process typically occurs in two steps. First, the thioether is oxidized to the corresponding sulfoxide (B87167). This initial oxidation is generally rapid. If the oxidizing conditions persist, the sulfoxide can be further oxidized to a sulfone. This second oxidation step is typically slower than the first.

Kinetic studies on aryl thioethers have demonstrated the high reactivity of these compounds towards hypochlorite. For instance, research has shown that the oxidation of aryl thioethers to sulfoxides by sodium hypochlorite can occur with half-lives in the range of seconds under specific pH and temperature conditions. The subsequent oxidation of the sulfoxide to a sulfone proceeds more slowly, with half-lives that can extend to minutes or hours.

Table 1: Kinetic Data for the Oxidation of Aryl Thioethers by Sodium Hypochlorite

This table illustrates the general kinetics of thioether oxidation by hypochlorite.

Sunlight can induce the degradation of aryl alkyl thioethers through direct or indirect photolysis. In direct photolysis, the molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. The primary photochemical process for many organic sulfides is the homolytic cleavage of the carbon-sulfur bond.

For alkyl aryl sulfoxides, which are the initial products of thioether oxidation, photolysis can lead to the formation of a sulfinyl radical and an alkyl radical pair acs.org. These reactive radical species can then participate in a variety of secondary reactions, including:

Recombination to regenerate the starting material.

Disproportionation reactions.

Formation of escape products through reaction with other environmental constituents.

Indirect photolysis involves the absorption of light by other substances in the environment, known as photosensitizers, which then transfer energy to the thioether or generate reactive species like singlet oxygen or hydroxyl radicals that can react with the thioether. The reaction of organic sulfides with singlet oxygen, for example, can proceed through a peroxysulfoxide intermediate, which can then rearrange to form a sulfone or other cleavage products acs.org. Studies on dissolved organic matter have shown that reduced organic sulfur compounds can be photochemically oxidized to inorganic sulfate, indicating a pathway for the ultimate degradation of the sulfur moiety nih.gov.

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic compounds by microorganisms and their enzymes. This is a crucial pathway for the environmental removal of many organic pollutants.

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. The biodegradation of aryl alkyl thioethers can proceed through several mechanisms. A common initial step is the oxidation of the sulfur atom, mirroring the abiotic oxidation pathway, to form a sulfoxide. This reaction is often catalyzed by monooxygenase enzymes.

The cleavage of the C-S bond in thioethers is a key step in their complete degradation. While direct enzymatic cleavage of the thioether bond can occur, degradation often proceeds by initial modifications to other parts of the molecule. For compounds containing an aryl group, like 4-iso-butylphenyl methyl sulfide (B99878), microorganisms may initiate degradation by attacking the aromatic ring. This typically involves hydroxylation of the ring by dioxygenase enzymes, followed by ring cleavage.

Alternatively, the alkyl chain can be the site of initial attack. For the methyl group in 4-iso-butylphenyl methyl sulfide, this could involve oxidation to an alcohol, then an aldehyde, and finally a carboxylic acid, which can then be further metabolized. The degradation of the isobutyl group can also occur through various oxidative pathways.

The enzymatic processes involved in the biotic degradation of aryl alkyl thioethers primarily involve oxidative enzymes rather than hydrolytic enzymes like lipases. The initial and most common enzymatic attack on a thioether is sulfoxidation.

This reaction is catalyzed by two major superfamilies of enzymes:

Cytochrome P450 monooxygenases (P450s): These are heme-containing enzymes that are ubiquitous in nature and play a critical role in the metabolism of a vast array of xenobiotics. P450s can oxidize thioethers to their corresponding sulfoxides nih.govnih.gov. In some cases, they can further oxidize the sulfoxide to a sulfone.

Flavin-containing monooxygenases (FMOs): These enzymes also catalyze the oxygenation of soft nucleophiles, such as the sulfur atom in thioethers, leading to the formation of sulfoxides nih.gov.

The biodegradability of a chemical compound can be assessed using the Biochemical Oxygen Demand (BOD) test. This test measures the amount of dissolved oxygen consumed by microorganisms to break down the organic matter in a water sample over a specific time period, typically 5 or 28 days. A high BOD value relative to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD) indicates that the compound is readily biodegradable.

Table 2: Representative Biodegradation Data for Thioether-Containing Polymers

This table presents BOD data from studies on various poly(ester-thioether)s, illustrating the potential range of biodegradability for compounds containing thioether linkages. Data sourced from rsc.org.

Environmental Persistence and Transformation Products of Organosulfur Compounds

The environmental persistence of a chemical substance is a critical factor in determining its potential for long-term ecological effects. It is governed by a combination of the compound's intrinsic properties and the characteristics of the receiving environment. For organosulfur compounds like aryl alkyl thioethers, their persistence is a function of their susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.

The transformation of these compounds in the environment leads to the formation of various byproducts, some of which may be more or less toxic than the parent compound. Understanding these transformation products is crucial for a comprehensive environmental risk assessment.

Environmental Persistence of Aryl Alkyl Thioethers

Limited specific data exists for the environmental half-life of this compound across different environmental compartments such as soil, water, air, and sediment. However, general principles governing the fate of aryl alkyl thioethers and related organosulfur compounds can provide valuable insights. The persistence of these compounds is influenced by factors such as the presence of microorganisms capable of their degradation, sunlight intensity for photodegradation, and the chemical conditions of the water and soil.

The oxidation of the sulfur atom is a key process in the degradation of thioethers. acs.orgresearchgate.net This can occur through both biotic and abiotic pathways. Spontaneous oxidation of thioethers has been observed at the air-water interface, suggesting a potential degradation route in aquatic environments and atmospheric aerosols. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict the environmental fate of chemicals when experimental data is scarce. These models use the chemical structure of a compound to estimate its properties, including its potential for persistence. For many organic pollutants, QSAR can provide valuable initial assessments of their environmental behavior.

Table 1: Predicted Environmental Persistence of a Structurally Similar Compound (Thioanisole)

Environmental CompartmentPredicted Half-lifeDegradation Process
AirDaysPhotochemical oxidation
WaterWeeks to MonthsBiodegradation, Photodegradation
SoilWeeks to MonthsBiodegradation
SedimentMonths to YearsAnaerobic Biodegradation

Transformation Products of Organosulfur Compounds

The degradation of aryl alkyl thioethers can result in a variety of transformation products. The primary pathway often involves the oxidation of the sulfur atom, leading to the formation of sulfoxides and subsequently sulfones. These oxidized products generally exhibit different physical and chemical properties, including increased water solubility and potentially altered toxicity.

For instance, the oxidation of thioanisole (B89551), a simpler aryl methyl sulfide, is known to produce methyl phenyl sulfoxide and further oxidation can yield methyl phenyl sulfone. It is plausible that this compound would undergo a similar transformation, yielding 4-iso-butylphenyl methyl sulfoxide and 4-iso-butylphenyl methyl sulfone.

Biodegradation by microorganisms can lead to the cleavage of the carbon-sulfur bond, potentially resulting in the formation of 4-isobutylphenol (B1593399) and methanethiol. Further degradation of these intermediates would then follow their respective environmental fate pathways.

The presence of other functional groups on the aromatic ring can influence the degradation pathways and the resulting transformation products. For example, studies on the degradation of aryl alkyl ethers, which are structurally similar to thioethers, indicate that oxidation can also occur at the alpha-carbon of the alkyl group.

Table 2: Plausible Transformation Products of this compound

Transformation ProductFormation Pathway
4-iso-Butylphenyl Methyl SulfoxideOxidation of the sulfur atom
4-iso-Butylphenyl Methyl SulfoneFurther oxidation of the sulfoxide
4-iso-ButylphenolBiodegradation (cleavage of C-S bond)
MethanethiolBiodegradation (cleavage of C-S bond)

This table presents plausible transformation products based on the known degradation pathways of similar compounds. The actual products formed will depend on the specific environmental conditions.

Future Research Directions and Emerging Applications of 4 Iso Butylphenyl Methyl Sulfide Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of thioethers, including 4-iso-butylphenyl methyl sulfide (B99878), is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, agriculture, and materials science. researchgate.net Historically, methods like the Ullmann condensation required harsh reaction conditions. Modern research, however, is focused on developing milder, more efficient, and sustainable synthetic protocols.

A significant advancement is the development of metal-free synthetic routes. For example, a dehydrative thioetherification method using a recyclable NAFION® superacid catalyst has been reported to efficiently convert alcohols and thiols into thioethers, enhancing the practicality and environmental friendliness of sulfide preparation. researchgate.net

Future research will likely focus on:

Flow Chemistry: Implementing continuous flow processes for thioether synthesis to improve safety, efficiency, and scalability.

Biocatalysis: Exploring enzymatic routes for the synthesis of 4-iso-butylphenyl methyl sulfide, offering high selectivity and mild reaction conditions.

Waste Valorization: Utilizing sulfur, a byproduct of the petroleum industry, as a feedstock for the synthesis of thioether-containing polymers and materials, aligning with the principles of green chemistry. semanticscholar.orgresearchgate.net

Exploration of Advanced Catalytic Systems for Thioether Transformations and Derivatization

The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of thioethers like this compound. Transition-metal-catalyzed cross-coupling reactions remain a primary strategy for constructing Csp2–S bonds, offering an alternative to traditional nucleophilic aromatic substitution (SNAr) reactions. thieme-connect.de

Palladium-based catalysts, particularly those employing specialized phosphine (B1218219) ligands, have demonstrated high efficiency in C–S cross-coupling reactions, even with challenging substrates like aryl chlorides. thieme-connect.de However, the focus is shifting towards more sustainable and cost-effective catalytic systems.

Table 1: Comparison of Catalytic Systems for Thioether Synthesis

Catalyst SystemAdvantagesDisadvantages
Palladium-basedHigh efficiency, broad substrate scopeHigh cost, potential toxicity
Copper-basedLow cost, low toxicity, readily available ligandsCan require higher temperatures than palladium
Nickel-basedCost-effective alternative to palladiumCan be sensitive to air and moisture
Metal-freeEnvironmentally benign, avoids metal contaminationMay have a more limited substrate scope

Future research in this area will likely involve:

Photoredox Catalysis: Harnessing visible light to drive thioetherification reactions under mild, ambient conditions.

Dual Catalysis: Combining two different catalytic cycles to achieve novel transformations and enhance reaction efficiency.

Nanocatalysis: Utilizing metal nanoparticles as highly active and recyclable catalysts for thioether synthesis.

Deeper Mechanistic Understanding through Combined Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is paramount for the rational design of more efficient and selective synthetic methods. The mechanisms of thioether formation and transformation can be complex, often involving multiple competing pathways.

Combined experimental and computational studies are proving to be invaluable in elucidating these intricate mechanisms. For example, density functional theory (DFT) calculations have been used to investigate the reaction pathways of elemental sulfur and polysulfides with nucleophiles, providing insights that are difficult to obtain through experiments alone. researchgate.net These computational models can help to predict reaction outcomes, identify key intermediates and transition states, and guide the development of new catalysts and reaction conditions. researchgate.net

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic techniques are essential experimental tools for validating computational models and providing a comprehensive picture of the reaction mechanism. For instance, studies on the pyrolysis of diethyl sulfide have utilized gas chromatography/mass spectrometry (GC/MS) and Fourier-transform infrared spectroscopy (FTIR) to identify and quantify reaction products, which are then compared with the predictions of a detailed kinetic model. researchgate.net

Future research will likely focus on:

Advanced Spectroscopic Techniques: Employing techniques like operando spectroscopy to monitor catalytic reactions in real-time and gain a deeper understanding of catalyst behavior.

Machine Learning: Utilizing machine learning algorithms to analyze large datasets from both experiments and computations to predict reaction outcomes and optimize reaction conditions.

Time-Resolved Studies: Using ultrafast spectroscopy to probe the dynamics of short-lived intermediates and transition states in thioether reactions.

Innovative Applications in Chemical Synthesis and Materials Science based on Thioether Reactivity

The unique reactivity of the thioether group makes this compound and related compounds valuable building blocks for the synthesis of more complex molecules and functional materials. The sulfur atom can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone, which have distinct chemical properties and applications.

In materials science, the incorporation of thioether moieties into polymers can impart unique properties. For example, polymers with high sulfur content have shown promise in applications such as:

Mercury Remediation: The high affinity of sulfur for heavy metals like mercury makes these polymers effective sorbents for environmental cleanup. semanticscholar.org

Battery Technology: Sulfur-rich polymers are being explored as cathode materials for high-capacity lithium-sulfur batteries. researchgate.net

Optical Materials: The high refractive index of sulfur-containing polymers makes them suitable for applications in lenses and other optical components.

The development of "inverse vulcanization" has enabled the synthesis of stable, high-sulfur-content polymers from elemental sulfur and unsaturated organic molecules. researchgate.net This process allows for the creation of novel materials with tunable properties. researchgate.net

Future research in this area will explore:

Self-Healing Materials: Designing polymers with dynamic thioether crosslinks that can undergo reversible bond cleavage and reformation, leading to self-healing properties.

Stimuli-Responsive Polymers: Developing materials that change their properties in response to external stimuli such as light, temperature, or pH, based on the reversible chemistry of the thioether group.

Advanced Coatings: Creating protective coatings with enhanced adhesion, corrosion resistance, and antimicrobial properties by incorporating thioether functionalities.

Environmental Remediation and Sustainable Chemistry Approaches for Sulfur Compounds

The principles of green chemistry are increasingly influencing the way we approach the synthesis and application of sulfur compounds. semanticscholar.orgmdpi.com A major focus is the utilization of elemental sulfur, a massive byproduct of the petroleum industry, as a valuable chemical feedstock. semanticscholar.orgresearchgate.net This "waste valorization" approach not only addresses the issue of sulfur accumulation but also provides a sustainable source for new materials. semanticscholar.org

The development of solvent-free and atom-economical reactions for the synthesis of sulfur compounds is another key aspect of sustainable chemistry. semanticscholar.org Furthermore, the unique properties of sulfur-rich materials are being harnessed for environmental applications.

Table 2: Green Chemistry Approaches for Sulfur Compounds

ApproachDescription
Waste ValorizationUsing industrial byproduct sulfur as a chemical feedstock. semanticscholar.orgresearchgate.net
Atom EconomyDesigning synthetic routes that maximize the incorporation of all starting materials into the final product. semanticscholar.org
Renewable FeedstocksCo-polymerizing sulfur with monomers derived from renewable sources like plant oils. semanticscholar.org
Environmental RemediationUtilizing sulfur-based polymers to capture heavy metals and other pollutants. semanticscholar.org

Future research will continue to build on these principles by:

Developing biodegradable sulfur-containing polymers to mitigate plastic pollution.

Exploring the use of sulfur compounds in renewable energy technologies , such as solar cells and energy storage devices.

Designing closed-loop processes for the synthesis and recycling of sulfur-based materials to create a circular economy.

Q & A

Q. How do reaction parameters (temperature, residence time) influence sulfide oxidation byproducts?

  • Methodological Answer : Automated multi-objective optimization (e.g., TSEMO/EIMEGO algorithms) balances space-time yield (STY) and conversion efficiency. For methyl phenyl sulfoxide, higher H₂O₂ equivalents and controlled residence time minimize over-oxidation .

Q. What statistical approaches validate contradictory data in boiling point measurements for sulfides?

  • Methodological Answer : Compare datasets (e.g., Tboil = 365.2 K vs. 365 K) using error analysis (e.g., standard deviation, instrument calibration). Reference NIST-compiled phase-change data for benchmarking .

Q. How can peer review mitigate methodological flaws in toxicological studies of sulfide derivatives?

  • Methodological Answer : Implement interdisciplinary review to identify confounding variables (e.g., impurities in synthesis). Transparent reporting of IRB protocols and participant selection criteria ensures reproducibility .

Data Contradiction and Validation

Q. What steps reconcile discrepancies in methylene blue method results for sulfide quantification?

  • Methodological Answer : Calibrate against certified standards and control for interfering ions (e.g., Fe³⁺). Total sulfide calculations may overestimate; validate with ion-selective electrodes or GC-MS .

Q. How should researchers design experiments to account for batch-to-batch variability in synthesized compounds?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables (e.g., reagent purity, solvent grade). Include triplicate runs and report RSD values for critical parameters (e.g., NMR integration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.